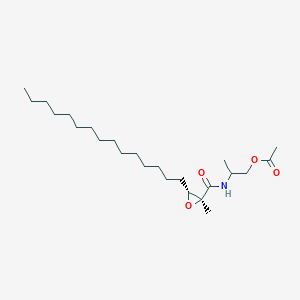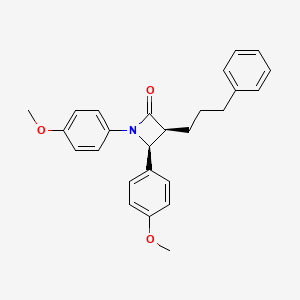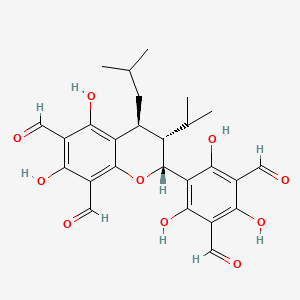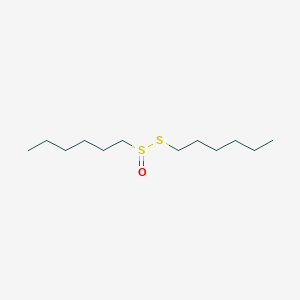
Semiplenamide G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Semiplenamide G can be synthesized through a series of chemical reactions involving the marine cyanobacterium Lyngbya semiplena . The synthetic route typically involves the isolation of the cyanobacterium, followed by extraction and purification processes to obtain the desired compound . The reaction conditions often include the use of organic solvents and chromatographic techniques to separate and purify the compound .
Industrial Production Methods: The scalability of these methods would depend on optimizing the growth conditions of the cyanobacterium and improving the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Semiplenamide G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The presence of the epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used . For example, ring-opening reactions of the epoxide ring can lead to the formation of diols or other functionalized derivatives .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the reactivity of epoxides and fatty acid amides . In medicine, its ability to inhibit the anandamide membrane transporter suggests potential therapeutic applications in pain management and inflammation . In industry, semiplenamide G and related compounds are being explored as potential pesticides due to their toxicity to invertebrates .
Mechanism of Action
The mechanism of action of semiplenamide G involves its interaction with specific molecular targets, such as the cannabinoid CB1 receptor . By binding to this receptor, this compound can modulate various physiological processes, including pain perception and inflammation . The compound also inhibits the anandamide membrane transporter, leading to increased levels of anandamide and enhanced activation of cannabinoid receptors .
Comparison with Similar Compounds
These compounds share similar structural features, such as the presence of an epoxide ring and fatty acid amide moieties . semiplenamide G is unique in its specific molecular structure and biological activity . Compared to other semiplenamides, this compound has shown higher affinity for the cannabinoid CB1 receptor and greater inhibitory activity against the anandamide membrane transporter .
Properties
Molecular Formula |
C24H45NO4 |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-methyl-3-pentadecyloxirane-2-carbonyl]amino]propyl acetate |
InChI |
InChI=1S/C24H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-24(4,29-22)23(27)25-20(2)19-28-21(3)26/h20,22H,5-19H2,1-4H3,(H,25,27)/t20?,22-,24+/m1/s1 |
InChI Key |
MILXVDLKZSMGBO-ZUBLCLOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]1[C@@](O1)(C)C(=O)NC(C)COC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC1C(O1)(C)C(=O)NC(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(furan-3-yl)-9-(2-methoxypropan-2-yloxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B10853144.png)
![N-(3-Aminopropyl)-N-{(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-3,4-dihydro-2-quinazolinyl]-2-methylpropyl}-3-fluoro-4-methylbenzamide](/img/structure/B10853146.png)

![4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853162.png)
![7-[3-(4-Dimethylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853182.png)
![1,4-Dibutyl-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853185.png)

![3-{(R)-7-[3-(2-Cyclopropylmethyl-3-methoxy-4-methylcarbamoyl-phenoxy)-propoxy]-8-propyl-chroman-2-yl}-propionic acid](/img/structure/B10853203.png)
![7-[3-(4-Isopropylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853209.png)
![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B10853212.png)
![3-benzyl-2-(4-cyclohexylphenyl)-5-methylspiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10853220.png)


![2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile](/img/structure/B10853236.png)
